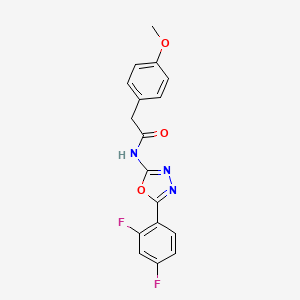
(2-Chloro-4-fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-4-fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Structural and Physicochemical Characterization
(2-Chloro-4-fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone and related compounds have been extensively studied for their structural and physicochemical properties. Huang et al. (2021) synthesized boric acid ester intermediates, closely related to the specified compound, and performed a detailed analysis including FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Their study further utilized density functional theory (DFT) for conformational analysis, aligning the molecular structures optimized by DFT with those determined by crystallography. This research highlights the significance of comprehensive structural characterization in understanding the chemical behavior and potential applications of such compounds (Huang et al., 2021).
Pharmacological Potentials
The pharmacological potentials of compounds structurally similar to this compound have been explored, particularly their role as 5-HT1A receptor agonists. F 13640, a compound with a similar structural framework, demonstrated significant analgesic effects in rodent models of chronic pain and neuropathic pain. It exhibited a curative-like action on pathological pain following spinal cord injury, suggesting a promising avenue for the development of new pain management therapies (Colpaert et al., 2004).
Molecular Docking and Computational Studies
Recent advancements in computational chemistry have allowed for the exploration of the interactions and potential biological activities of complex molecules like this compound. Molecular docking studies and computational analyses provide insights into how these compounds might interact with biological targets, offering a foundation for the development of new drugs and therapeutic agents. For instance, studies on related compounds have used molecular docking to predict their anticancer and antimicrobial activities, shedding light on their potential efficacy and mechanisms of action (Katariya et al., 2021).
Crystallography and Supramolecular Interactions
Crystallographic studies provide essential information on the molecular and supramolecular architecture of chemical compounds, which is crucial for understanding their chemical reactivity and interaction with biological systems. Research into compounds similar to this compound has revealed intricate details about their crystal structures, including hydrogen bonding patterns and molecular conformations. These findings are instrumental in guiding the synthesis of new compounds with desired properties and biological activities (Lakshminarayana et al., 2009).
Eigenschaften
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c1-11-2-5-16(20-9-11)23-13-6-7-21(10-13)17(22)14-4-3-12(19)8-15(14)18/h2-5,8-9,13H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZBSXUOTGRMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2717354.png)

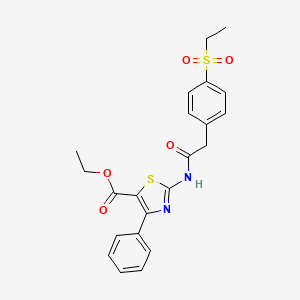

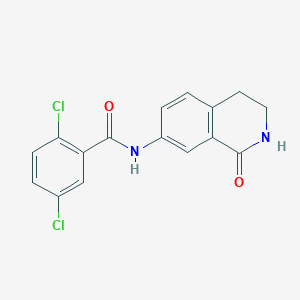
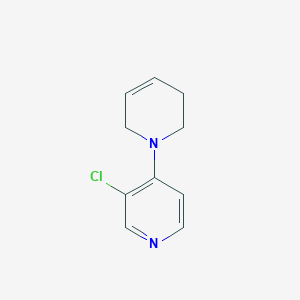
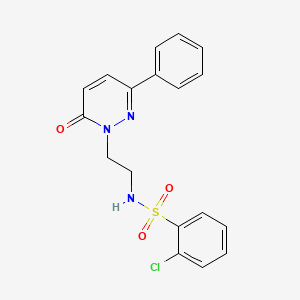
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2717365.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2717368.png)
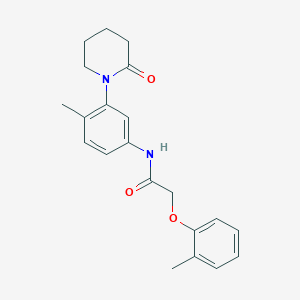
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2717373.png)
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2717374.png)
